

A Comparative Guide to Procalcitonin Assays for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Procalcitonin*

Cat. No.: *B10859541*

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An objective comparison of **procalcitonin** (PCT) assay performance from various manufacturers, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies.

Procalcitonin (PCT), a 116-amino acid precursor to the hormone calcitonin, has emerged as a critical biomarker for the diagnosis and prognosis of bacterial infections and sepsis.[1] Its levels in the blood rise significantly in response to systemic inflammation caused by bacterial infection but not typically in response to viral infections.[2] This characteristic makes PCT a valuable tool in clinical diagnostics and antibiotic stewardship.[3] For researchers and professionals in drug development, accurate and reliable PCT measurement is paramount. This guide provides a comparative overview of PCT assays from different manufacturers, focusing on their analytical performance and methodologies.

Performance Characteristics of Procalcitonin Assays

The choice of a PCT assay can significantly impact experimental outcomes and clinical interpretations. Assays from different manufacturers, while often showing good overall correlation, can exhibit variations in precision, sensitivity, and agreement at critical clinical decision points.[4][5][6] The following tables summarize key performance data from various studies comparing commercially available PCT immunoassays.

Automated Immunoassay Platforms

Automated platforms are the mainstay for PCT testing in central laboratories, offering high throughput and robust performance. The B.R.A.H.M.S Kryptor® assay is often used as a reference method in comparative studies.[\[5\]](#)[\[7\]](#)

Assay (Platform)	Comparator Assay	Correlation Coefficient (r)	Precision (Within- Laboratory %CV)	Concordance at Clinical Cutoffs (0.25 / 0.50 µg/L)	Reference
Abbott ARCHITECT B.R.A.H.M.S PCT	Roche Cobas®	0.989	2.1 - 11.7%	96.9% / 98.1%	[5]
Abbott ARCHITECT B.R.A.H.M.S PCT	B.R.A.H.M.S Kryptor®	0.986	2.1 - 11.7%	95.4% / 96.1%	[5]
Abbott ARCHITECT B.R.A.H.M.S PCT	BioMérieux VIDAS®	0.987	2.1 - 11.7%	93.8% / 98.4%	[5]
Abbott ARCHITECT B.R.A.H.M.S PCT	Diasorin LIAISON®	0.972	2.1 - 11.7%	92.7% / 93.9%	[5]
Vitros PCT	B.R.A.H.M.S Kryptor®	0.994	3.1 - 6.4%	98.0% / 97.4%	[7]
Diazyme PCT (on various platforms)	B.R.A.H.M.S Kryptor®	0.960	2.9 - 7.8%	>82% at 0.5 ng/mL	[4]
Roche Elecsys® BRAHMS PCT	B.R.A.H.M.S Kryptor®	>0.99	1.1 - 8.7% (Total)	Not specified	[6]
Siemens ADVIA Centaur®	B.R.A.H.M.S Kryptor®	Not specified	<11% (Total)	Not specified	[6]

BRAHMS

PCT

DiaSorin

LIAISON®

B.R.A.H.M.S

BRAHMS

Kryptor®

Not specified

2.0 - 9.5%
(Total)

Not specified

[\[6\]](#)

PCT

bioMérieux

VIDAS®

B.R.A.H.M.S

BRAHMS

Kryptor®

Not specified

1.9 - 7.0%
(Total)

Not specified

[\[6\]](#)

PCT

Point-of-Care (POC) Testing Platforms

Point-of-care assays offer the advantage of rapid turnaround times, which can be crucial in certain research and clinical settings. However, their analytical performance can be more variable compared to automated laboratory systems.[\[8\]](#)[\[9\]](#)

Assay (Platform)	Comparator Assay	Sample Type	Precision (CV%) at ~0.5 / ~2.0 ng/mL	Concordanc e at Clinical Cutoffs (0.25 / 0.50 ng/mL)	Reference
AQT90 FLEX	Roche Cobas e602	Plasma	3.4% / 2.5%	Excellent / Excellent	[8] [10]
AQT90 FLEX	Roche Cobas e602	Whole Blood	4.7% / 2.7%	Excellent / Excellent	[10]
Getein 1100	Roche Cobas e602	Plasma	12.8% / 4.6%	Not specified / Excellent	[8] [10]
Finecare	Roche Cobas e602	Plasma	8.7% / 11.2%	Excellent / Excellent	[8] [10]
mLabs	Roche Cobas e602	Plasma	10.0% / 19.6%	Not specified / Much lower	[8] [10]

Experimental Methodologies

The accurate comparison of PCT assays relies on standardized and well-documented experimental protocols. Below are generalized methodologies for common procedures used in the evaluation of these assays.

Method Comparison and Correlation Studies

A common approach to validating a new or alternative PCT assay is to compare its results with a well-established reference method across a range of patient samples.

Protocol for Method Comparison:

- **Sample Collection:** Collect patient samples (serum or plasma) covering a wide range of PCT concentrations.
- **Sample Preparation:** Aliquot samples to be tested on both the new assay and the reference assay (e.g., B.R.A.H.M.S Kryptor®).
- **Assay Performance:** Run the samples on both platforms according to the manufacturers' instructions.
- **Statistical Analysis:**
 - **Deming Regression:** Used to determine the relationship between the two methods, calculating the slope and intercept. An ideal slope is 1.0, and an ideal intercept is 0.0.[\[5\]](#)[\[7\]](#)
 - **Correlation Coefficient (r):** Spearman's or Pearson's correlation is calculated to assess the strength of the linear relationship between the two assays.[\[4\]](#)[\[6\]](#)
 - **Bland-Altman Analysis:** This plot illustrates the agreement between the two methods by plotting the difference between the measurements against their average.[\[4\]](#)

Precision (Imprecision) Studies

Precision studies evaluate the random error of an assay and are typically performed by repeatedly measuring the same sample.

Protocol for Precision Analysis (based on CLSI EP5-A3 guidelines):

- **Material Selection:** Use at least two levels of control materials or pooled patient samples with PCT concentrations near clinical decision points.
- **Experimental Design:** Assay the materials in multiple runs (e.g., 2 runs per day) over a specified number of days (e.g., 5 to 20 days).
- **Data Analysis:** Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for within-run, between-run, and total imprecision.[\[7\]](#)[\[11\]](#)

General Principle of a Sandwich Immunoassay for PCT

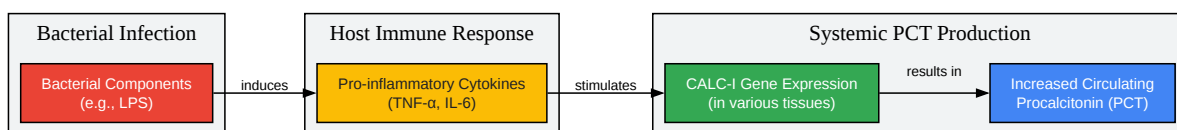
Most PCT assays are based on a sandwich immunoassay principle, where the PCT molecule is captured and detected by two different antibodies.

Generalized Sandwich ELISA Protocol for PCT:

- **Coating:** A microplate is pre-coated with a monoclonal antibody specific for a particular epitope on the PCT molecule.[\[1\]](#)
- **Binding:** Standards and patient samples are added to the wells. Any PCT present in the sample binds to the immobilized antibody.
- **Washing:** The wells are washed to remove unbound substances.
- **Detection:** A second, biotin-conjugated antibody that recognizes a different epitope on the PCT molecule is added. This antibody "sandwiches" the PCT.
- **Signal Generation:** After another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin.
- **Substrate Addition:** A substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color is proportional to the amount of PCT in the sample.
- **Measurement:** The absorbance is read using a microplate reader, and the concentration of PCT is determined by comparison to a standard curve.

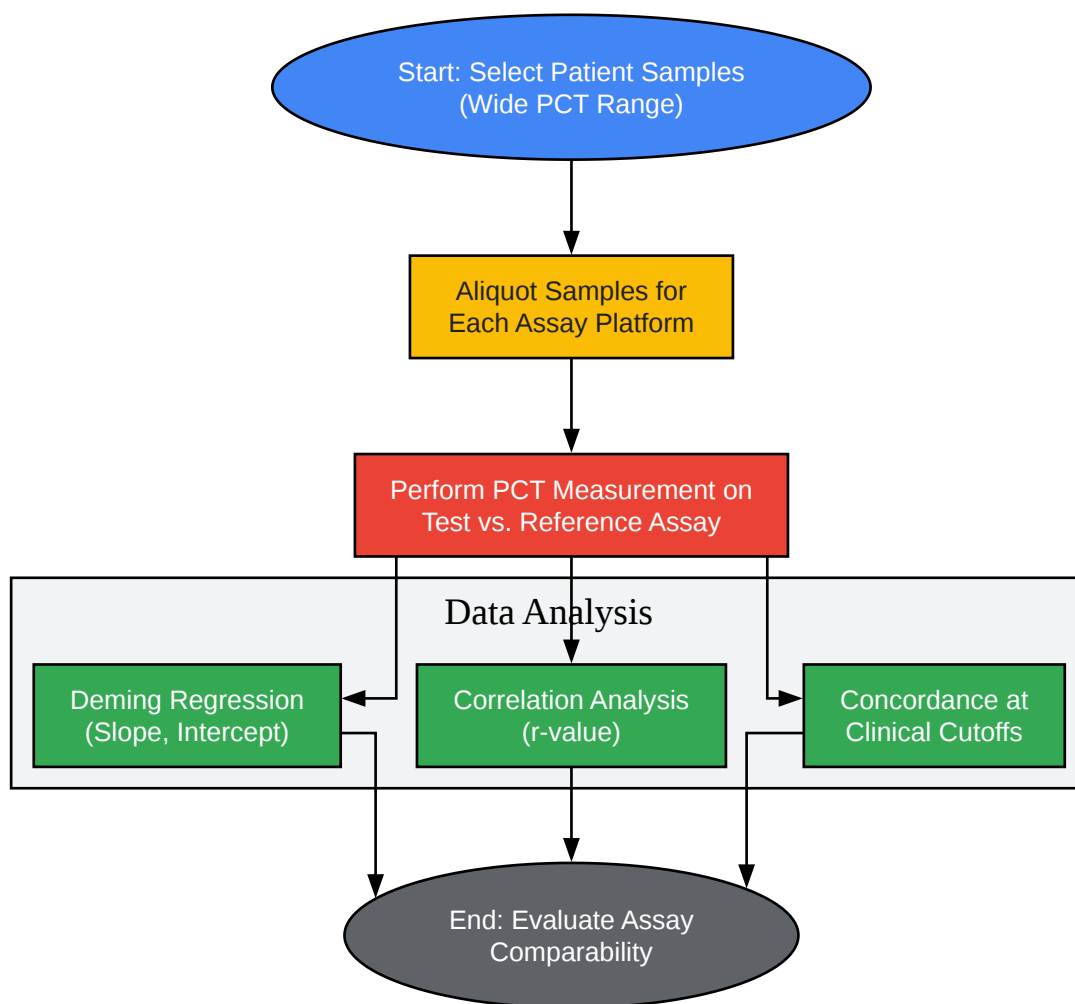
Visualizing Key Pathways and Workflows

Understanding the biological induction of PCT and the workflow for assay comparison is crucial for comprehensive research.



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Caption: **Procalcitonin** induction pathway during bacterial infection.[1]



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Caption: Workflow for comparing **procalcitonin** assay performance.

In conclusion, while most modern PCT assays show strong correlation, researchers should be aware of the subtle but potentially significant differences in their analytical performance, especially at low concentrations and with point-of-care devices. The choice of assay should be guided by the specific requirements of the study, considering factors such as required precision, sample matrix, and turnaround time. This guide provides a foundation for making an informed decision when selecting a **procalcitonin** assay for research or drug development purposes.

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- To cite this document: BenchChem. [A Comparative Guide to Procalcitonin Assays for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859541#comparison-of-procalcitonin-assays-from-different-manufacturers]

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